molecular formula C16H13NO4 B14095022 1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one

1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one

Cat. No.: B14095022
M. Wt: 283.28 g/mol
InChI Key: NKTHYLRGJXZFQJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a nitro group on the other, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains the most common approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-methoxyphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(4-Hydroxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group, which can influence its chemical properties and reactivity.

    1-(4-Methoxyphenyl)-3-(4-nitro-phenyl)prop-2-en-1-one: The position of the nitro group is different, which can affect its chemical behavior and applications.

Uniqueness: 1-(4-Methoxyphenyl)-3-(3-nitro-phenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13NO4/c1-21-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(11-12)17(19)20/h2-11H,1H3

InChI Key

NKTHYLRGJXZFQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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